molecular formula C13H19NO2 B268456 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide

2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide

Cat. No. B268456
M. Wt: 221.29 g/mol
InChI Key: RKFFNYXREXTJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular weight of 243.33 g/mol and a melting point of 85-87°C.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to modulate the activity of certain enzymes involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide has anti-inflammatory and analgesic effects, which may be beneficial in the treatment of conditions such as arthritis and chronic pain. It has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. In addition, 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide has been found to have antimicrobial properties, which may be useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that the mechanism of action of 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research involving 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide. One area of interest is the development of new drugs based on the structure of 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide, which may have improved efficacy and fewer side effects compared to current treatments. Another area of interest is the investigation of the mechanism of action of 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide, which may provide insights into the development of new treatments for inflammatory and neurodegenerative diseases. Finally, further research is needed to determine the safety and efficacy of 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide in humans, which may pave the way for its use in clinical settings.

Synthesis Methods

The synthesis of 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide involves the reaction of 4-tert-butylphenol with chloroacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to form 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide. This method has been optimized to achieve a high yield of 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide and is relatively simple compared to other methods.

Scientific Research Applications

2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide has been found to have potential applications in various fields of scientific research. In the field of medicine, 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide has been investigated for its anti-inflammatory and analgesic effects. It has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

2-[4-(1,1-Dimethylpropyl)phenoxy]acetamide

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[4-(2-methylbutan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C13H19NO2/c1-4-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15/h5-8H,4,9H2,1-3H3,(H2,14,15)

InChI Key

RKFFNYXREXTJAA-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)N

Origin of Product

United States

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